molecular formula C17H12F6O3S2 B6311517 Bis(4-trifluoromethylthio)-m-cresol carbonate, 95% CAS No. 18961-88-1

Bis(4-trifluoromethylthio)-m-cresol carbonate, 95%

Cat. No. B6311517
CAS RN: 18961-88-1
M. Wt: 442.4 g/mol
InChI Key: WTINSNSCFKEZJN-UHFFFAOYSA-N
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Description

Bis(4-trifluoromethylthio)-m-cresol carbonate, 95% (also known as BTMCC) is a compound with a wide range of applications in scientific research. It is a colorless solid, with a molecular weight of 330.35 g/mol, and a melting point of 124-125°C. It is a highly reactive compound, and is used as a reagent in organic synthesis. BTMCC is also used in a variety of biological and biochemical processes, such as the synthesis of peptides, proteins, and nucleic acids.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Bis(4-trifluoromethylthio)-m-cresol carbonate, 95% involves the reaction of m-cresol with 4-trifluoromethylthioaniline to form Bis(4-trifluoromethylthio)-m-cresol, which is then reacted with phosgene to form Bis(4-trifluoromethylthio)-m-cresol carbonate.

Starting Materials
m-cresol, 4-trifluoromethylthioaniline, phosgene

Reaction
Step 1: m-cresol is reacted with 4-trifluoromethylthioaniline in the presence of a suitable catalyst to form Bis(4-trifluoromethylthio)-m-cresol., Step 2: Bis(4-trifluoromethylthio)-m-cresol is then reacted with phosgene in the presence of a suitable base to form Bis(4-trifluoromethylthio)-m-cresol carbonate., Step 3: The product is purified using standard techniques such as recrystallization or column chromatography.

Mechanism Of Action

The mechanism of action of BTMCC is not fully understood. However, it is believed to be involved in the formation of peptides and proteins. It is thought to act as a catalyst in the formation of peptide bonds between amino acids. It is also believed to be involved in the formation of nucleic acids, as it can act as a base in the formation of phosphodiester bonds.

Biochemical And Physiological Effects

The biochemical and physiological effects of BTMCC are not well understood. However, it is believed to have a role in the formation of peptides and proteins, as well as in the formation of nucleic acids. It is also thought to be involved in the synthesis of a variety of other organic compounds, such as pharmaceuticals, dyes, and fragrances.

Advantages And Limitations For Lab Experiments

BTMCC has several advantages for use in laboratory experiments. It is a highly reactive compound, and can be used to synthesize a variety of compounds with different functional groups. It is also highly efficient, and can be used to synthesize complex molecules, such as antibiotics, hormones, and other drugs. However, it is also important to note that BTMCC is a highly reactive compound, and should be handled with care in the laboratory.

Future Directions

The future of BTMCC is promising. It is a highly versatile compound, and can be used in a variety of applications in scientific research. It is also a highly reactive compound, and can be used to synthesize a variety of compounds with different functional groups. In addition, its use in the synthesis of complex molecules, such as antibiotics, hormones, and other drugs, makes it a valuable tool in drug discovery. Further research into the biochemical and physiological effects of BTMCC, as well as its potential applications in drug discovery, could lead to a greater understanding of its potential uses.

Scientific Research Applications

BTMCC is widely used in scientific research, particularly in the fields of biochemistry, organic synthesis, and drug discovery. It is used as a reagent for the synthesis of peptides, proteins, and nucleic acids. It is also used in the synthesis of a variety of other organic compounds, such as pharmaceuticals, dyes, and fragrances. BTMCC is also used in the synthesis of complex molecules, such as antibiotics, hormones, and other drugs.

properties

IUPAC Name

bis[3-methyl-4-(trifluoromethylsulfanyl)phenyl] carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F6O3S2/c1-9-7-11(3-5-13(9)27-16(18,19)20)25-15(24)26-12-4-6-14(10(2)8-12)28-17(21,22)23/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTINSNSCFKEZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)OC2=CC(=C(C=C2)SC(F)(F)F)C)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F6O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-trifluoromethylthio)-m-cresol carbonate

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